molecular formula C15H18N4O3 B2565728 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380067-29-6

2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2565728
CAS No.: 2380067-29-6
M. Wt: 302.334
InChI Key: LEHJFTHLYYFMGA-UHFFFAOYSA-N
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Description

2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxazole ring: This can be achieved through the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.

    Formation of the piperidine ring: This can be synthesized through a series of reactions starting from a suitable precursor such as a nitrile or an amine.

    Coupling of the oxazole and piperidine rings: This step involves the formation of a carbonyl linkage between the two rings, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving suitable precursors such as amidines or guanidines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could involve the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine apart is the combination of the oxazole, piperidine, and pyrimidine rings in a single molecule. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler compounds.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-8-13(18-22-11)14(20)19-7-2-4-12(9-19)10-21-15-16-5-3-6-17-15/h3,5-6,8,12H,2,4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHJFTHLYYFMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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